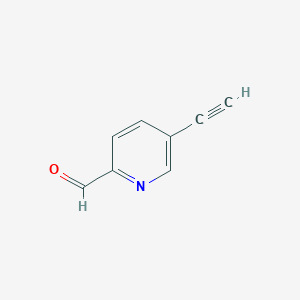

5-ETHYNYLPICOLINALDEHYDE

Beschreibung

Eigenschaften

IUPAC Name |

5-ethynylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQQNIMWZHCSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726191 | |

| Record name | 5-Ethynylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940911-03-5 | |

| Record name | 5-Ethynylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sonogashira Coupling Method

- Starting Materials : 5-bromopicolinaldehyde or 5-iodopicolinaldehyde and terminal alkynes (e.g., trimethylsilylacetylene).

- Catalysts and Reagents : Palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and base such as triethylamine.

- Solvent : Commonly acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF).

- Conditions : Reaction temperature ranges from room temperature up to 85°C; inert atmosphere (argon or nitrogen) is maintained to prevent oxidation.

- Procedure : The halogenated picolinaldehyde is dissolved in the solvent under inert atmosphere, followed by the addition of Pd catalyst, CuI, and base. The terminal alkyne is then added, and the reaction mixture is stirred for 1–2 hours. The product is isolated by concentration under reduced pressure and precipitation or chromatographic purification.

Example Reaction Data (from Ambeed and EvitaChem sources):

| Parameter | Details |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (0.7 g, 9.5 mmol) |

| Co-catalyst | CuI (0.09 g, 4.7 mmol) |

| Base | Triethylamine (20 mL, 142 mmol) |

| Solvent | Acetonitrile |

| Temperature | 20–85°C |

| Reaction Time | 2 hours |

| Atmosphere | Argon (inert) |

| Yield | Up to 99% |

| Purification | Precipitation with ice-cold water, washing with water and pet-ether |

This method yields this compound as a brown solid with high purity. Characterization by ^1H NMR shows aldehyde proton signals at δ ~10.08 ppm and aromatic protons consistent with the pyridine ring.

Deprotection of Trimethylsilyl-Protected Alkynes

In cases where trimethylsilyl (TMS)-protected alkynes are used, the TMS group is removed post-coupling to liberate the terminal alkyne:

- Reagents : Potassium carbonate (K₂CO₃) in methanol is commonly used for TMS deprotection.

- Conditions : Room temperature stirring for several hours.

- Outcome : Removal of TMS group yields free ethynyl functionality on the picolinaldehyde ring.

This step is crucial for obtaining the active ethynyl group capable of further chemical transformations.

Reaction Mechanism Insights

The Sonogashira coupling mechanism involves:

- Oxidative addition of the palladium catalyst to the aryl halide (5-bromopicolinaldehyde).

- Transmetalation with the copper acetylide formed from the terminal alkyne and CuI.

- Reductive elimination to form the carbon-carbon triple bond at the 5-position of the pyridine ring.

The aldehyde group is generally stable under these conditions but requires inert atmosphere and controlled temperature to prevent side reactions such as oxidation.

Purification and Characterization

- Purification : Typically achieved by precipitation with ice-cold water and washing with solvents like pet-ether, or by column chromatography using silica gel with hexane/ethyl acetate gradients.

- Characterization Techniques :

- [^1H NMR](pplx://action/followup) : Aldehyde proton at δ ~10.0 ppm; ethynyl proton as a sharp singlet at δ ~2.5–3.0 ppm.

- [^13C NMR](pplx://action/followup) : Signals for aldehyde carbon (~190–200 ppm) and ethynyl carbons (~80–90 ppm).

- IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹; alkyne C≡C stretch at ~2100 cm⁻¹.

- Mass Spectrometry (LC-MS) : Molecular ion peak consistent with C₈H₅NO (molecular weight ~131.13 g/mol).

- Stability : The aldehyde is prone to oxidation; storage under inert atmosphere at low temperature (-20°C) in amber vials is recommended.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenated precursor | 5-Bromopicolinaldehyde or 5-iodopicolinaldehyde | Commercially available or synthesized |

| Coupling catalyst | PdCl₂(PPh₃)₂ (2–5 mol%) | Palladium catalyst for Sonogashira coupling |

| Co-catalyst | CuI (copper(I) iodide) | Facilitates alkyne activation |

| Base | Triethylamine or potassium carbonate | Neutralizes acids and promotes coupling |

| Solvent | Acetonitrile, THF, or DMF | Polar aprotic solvents preferred |

| Temperature | 20–85°C | Higher temperatures increase reaction rate |

| Atmosphere | Argon or nitrogen (inert) | Prevents oxidation of aldehyde and catalyst |

| Deprotection (if needed) | K₂CO₃ in methanol | Removes TMS protecting group |

| Purification | Precipitation, washing, chromatography | Ensures high purity (>95%) |

| Yield | Up to 99% | High efficiency under optimized conditions |

Research Findings and Applications Related to Preparation

- The ethynyl group introduction via Sonogashira coupling is the most reliable and widely adopted method, offering high yields and selectivity.

- Reaction parameters such as catalyst loading, solvent, temperature, and atmosphere critically influence the purity and yield.

- The compound’s preparation is foundational for its use in advanced chemoproteomics techniques (e.g., PICS2, CHOPPER) and as a ligand in catalytic metal complexes.

- Stability considerations during preparation and storage are essential to maintain compound integrity for downstream applications.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethynylpicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

5-Ethynylpicolinaldehyde serves as a versatile building block in organic synthesis, particularly in the development of complex molecules.

Chemical Synthesis

The compound can be utilized in reactions involving palladium-catalyzed cross-coupling methods. For instance, it has been employed in the synthesis of various derivatives through coupling with aryl halides or boronic acids, facilitating the formation of complex aromatic systems.

Catalytic Applications

This compound's ability to form stable metal complexes has made it a candidate for applications in catalysis and materials science.

Metal Complex Formation

The compound can bind metal ions, which allows for the creation of stable metal complexes that are useful in catalytic processes. For example, it has been shown to stabilize palladium complexes that are effective in catalyzing various organic transformations.

Proteomics and Biochemical Research

One of the most promising applications of this compound is in proteomics, specifically in the study of protease specificity.

PICS2 and CHOPPER Techniques

Recent studies have highlighted its role in advanced chemoproteomics techniques such as PICS2 (Proteomic Identification of Cleavage Sites with 2PCA reagents) and CHOPPER (Chemical enrichment Of Protease substrates with Purchasable, Elutable Reagents). These techniques utilize this compound to modify N-termini in peptide libraries, enabling detailed profiling of protease specificity.

- PICS2 : This method allows researchers to profile the specificity of subtilisin/kexin-type proprotein convertases (PCSKs), which are critical for various biological processes.

- CHOPPER : This technique facilitates global sequencing of apoptotic proteolytic cleavage sites, identifying previously unknown caspase cleavage sites .

Application in Cancer Research

In cancer research, compounds like this compound are being explored for their potential as kinase inhibitors. For example, studies have indicated that derivatives may target specific kinases involved in cancer progression .

Development of New Analytical Tools

The use of this compound has led to the development of new analytical tools for studying proteolytic signaling pathways. These tools enhance our understanding of how proteases function in various biological contexts .

Wirkmechanismus

The mechanism of action of 5-ethynylpicolinaldehyde involves its interaction with DNA. It binds to the DNA double helix and inhibits the replication of DNA by inhibiting the enzyme DNA polymerase . This inhibition prevents the proliferation of cancer cells, making it a potent anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 5-ETHYNYLPICOLINALDEHYDE with structurally related aldehydes, focusing on substituent effects, molecular properties, and bioactivity. Data is extrapolated from analogous compounds in the evidence where direct information is unavailable.

Table 1: Comparative Analysis of Substituted Picolinaldehydes and Related Aldehydes

Key Observations:

Substituent Effects: The ethynyl group in this compound is a stronger electron-withdrawing group compared to the trifluoromethyl (-CF₃) group in 5-(Trifluoromethyl)picolinaldehyde. This increases electrophilicity at the aldehyde moiety, enhancing reactivity in nucleophilic additions or condensations . The amino group in 5-amino salicylaldehyde provides electron-donating effects, reducing aldehyde reactivity but improving metal-chelation capabilities, as seen in Schiff base ligands .

Physicochemical Properties: Molecular Weight: this compound has a lower molecular weight (~131.13 g/mol) than 5-(Trifluoromethyl)picolinaldehyde (175.11 g/mol), likely improving its volatility and synthetic versatility. Solubility: The ethynyl group’s hydrophobicity may reduce aqueous solubility (predicted Log S ~ -2.5) compared to 5-amino salicylaldehyde (Log S -1.78), which benefits from polar -NH₂ and -OH groups .

In contrast, the ethynyl analog’s smaller size and rigidity may favor use in catalytic ligands for transition metals . Linear aldehydes like 2-Isopropyl-5-methyl-2-hexenal are structurally simpler and serve in non-pharmaceutical roles (e.g., fragrances), highlighting the niche applications of aromatic aldehydes like this compound in specialized synthesis.

Biologische Aktivität

5-Ethynylpicolinaldehyde is a chemical compound with the molecular formula CHNO and a molecular weight of 131.13 g/mol. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of cancer therapy and proteomics.

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound, primarily through its ability to bind to DNA and inhibit DNA polymerase. This interaction can potentially disrupt cancer cell proliferation by hindering DNA replication processes. The compound's mechanism of action involves:

- Binding to DNA : It forms stable complexes with the DNA double helix, which can lead to structural alterations that impede replication.

- Inhibition of DNA Polymerase : By obstructing this key enzyme, the compound effectively halts the synthesis of new DNA strands, thereby limiting cell division in cancerous cells.

Proteomic Applications

In addition to its anticancer properties, this compound has been utilized in proteomics research. It has been tested for its ability to modify N-terminal residues in peptide libraries derived from proteomes. This modification can provide insights into protease specificity, enhancing our understanding of protein interactions and functions within biological systems .

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was shown to reduce cell viability in breast and lung cancer cells by inducing apoptosis.

- Molecular Docking Studies : Preliminary molecular docking analyses suggest that this compound has favorable binding affinities with key targets involved in cancer progression, such as certain kinases and transcription factors .

- Chemoproteomics Toolbox : A recent study developed a chemoproteomics toolbox based on this compound for probing protease specificity, indicating its versatility beyond anticancer applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl group + Aldehyde on Pyridine | Anticancer activity; DNA interaction |

| 5-Bromo-3-ethynylpyridine-2-carbaldehyde | Bromo-substituted Ethynyl Pyridine | Moderate anticancer effects |

| 5-Ethynylpyridine-2-carbaldehyde | Ethynyl group + Aldehyde on Pyridine | Limited biological studies available |

This table illustrates how this compound stands out due to its specific structural features that enhance its reactivity and biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ETHYNYLPICOLINALDEHYDE, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is typically synthesized via Sonogashira coupling between 5-bromopicolinaldehyde and terminal alkynes under palladium catalysis. Key variables include catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 2-5 mol%), base (e.g., triethylamine), and solvent (e.g., THF or DMF). Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of temperature (60-80°C) and exclusion of moisture .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer: Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aldehyde proton (δ ~9.8-10.0 ppm) and ethynyl group (sharp singlet at δ ~2.5-3.0 ppm).

- IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹).

- GC-MS/HPLC : Quantify purity (>95% recommended for reproducibility). For novel derivatives, elemental analysis is critical .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer: The aldehyde group is prone to oxidation. Store under inert atmosphere (N₂/Ar) at -20°C in amber vials. Monitor degradation via periodic NMR; avoid prolonged exposure to light or humidity. Stabilizers like BHT (0.1% w/w) may be added for long-term storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in click chemistry or cycloaddition reactions?

- Methodological Answer: Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the aldehyde’s LUMO energy predicts susceptibility to nucleophilic attack. Compare activation energies of potential pathways (e.g., Huisgen vs. Diels-Alder) using transition state modeling. Validate predictions with kinetic studies (e.g., in situ IR monitoring) .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer: Conduct a systematic review (PRISMA framework) to identify variables causing discrepancies:

- Control experiments : Test ligand effects (e.g., PPh₃ vs. Xantphos), solvent polarity, and substrate ratios.

- Reproducibility protocols : Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials.

- Meta-analysis : Use tools like RevMan to statistically aggregate yields across studies, adjusting for publication bias .

Q. How can researchers design kinetic studies to probe the degradation pathways of this compound in aqueous media?

- Methodological Answer:

- Experimental setup : Use pH-controlled buffers (2-12 range) and monitor degradation via UV-Vis (λmax for aldehyde ~280 nm) or LC-MS.

- Kinetic modeling : Apply pseudo-first-order kinetics; calculate rate constants (k) and activation energy (Eₐ) via Arrhenius plots.

- Identification of byproducts : Employ HRMS/MS to detect oxidation products (e.g., carboxylic acid derivatives) .

Q. What methodologies validate the selectivity of this compound in multi-component reactions (e.g., Ugi reactions)?

- Methodological Answer:

- Competition experiments : React equimolar aldehydes under identical conditions; quantify product ratios via GC-MS.

- Isotopic labeling : Use ¹³C-labeled aldehyde to track regioselectivity via NMR.

- Theoretical modeling : Compare transition state energies for competing pathways using DFT .

Methodological Best Practices

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, chromatograms, and crystallographic data (if applicable) in supplementary materials .

- Conflict Resolution : Address contradictory findings by replicating experiments with independent labs and publishing negative results .

- Ethical Compliance : Disclose all synthetic hazards (e.g., palladium waste disposal) and obtain institutional safety approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.